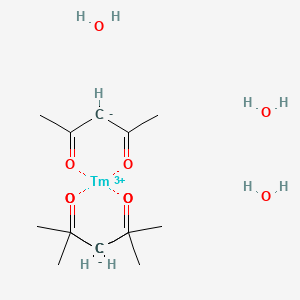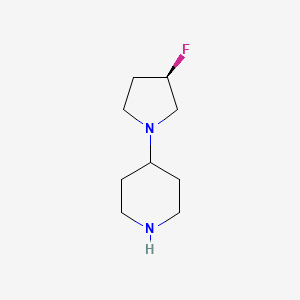
Thulium2,4-pentanedionate trihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thulium2,4-pentanedionate trihydrate, also known as thulium (III) 2,4-pentanedionate trihydrate, is a rare earth compound with the chemical formula C15H27O9Tm. It is a coordination complex where thulium is bonded to three 2,4-pentanedionate ligands and three water molecules. This compound is primarily used in research and development, particularly in the fields of chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Thulium2,4-pentanedionate trihydrate can be synthesized through a reaction between thulium chloride and acetylacetone in the presence of a base. The reaction typically occurs in an organic solvent such as ethanol or methanol. The mixture is stirred and heated to facilitate the reaction, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
The process may involve multiple purification steps to achieve the required purity for research applications .
Análisis De Reacciones Químicas
Types of Reactions
Thulium2,4-pentanedionate trihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of thulium oxides.
Reduction: Reduction reactions can convert the thulium (III) ion to lower oxidation states, although these are less common.
Substitution: Ligand substitution reactions can occur, where the 2,4-pentanedionate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The reactions typically occur under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield thulium oxides, while substitution reactions can produce new thulium complexes with different ligands .
Aplicaciones Científicas De Investigación
Thulium2,4-pentanedionate trihydrate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other thulium compounds and as a catalyst in various chemical reactions.
Materials Science: The compound is used in the preparation of thin films and coatings, particularly in the development of advanced materials with specific optical and electronic properties.
Biology and Medicine:
Industry: This compound is used in the production of specialty glasses and ceramics, where it imparts unique properties to the final products
Mecanismo De Acción
The mechanism of action of thulium2,4-pentanedionate trihydrate involves the coordination of thulium ions with the 2,4-pentanedionate ligands. This coordination stabilizes the thulium ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparación Con Compuestos Similares
Thulium2,4-pentanedionate trihydrate can be compared with other similar compounds, such as:
Thulium (III) acetylacetonate: Similar in structure but without the trihydrate component.
Other rare earth acetylacetonates: Compounds like europium (III) acetylacetonate and terbium (III) acetylacetonate share similar coordination chemistry but differ in their specific properties and applications.
The uniqueness of this compound lies in its specific coordination environment and the presence of water molecules, which can influence its reactivity and stability .
Propiedades
Fórmula molecular |
C15H27O9Tm |
|---|---|
Peso molecular |
520.30 g/mol |
Nombre IUPAC |
pentane-2,4-dione;thulium(3+);trihydrate |
InChI |
InChI=1S/3C5H7O2.3H2O.Tm/c3*1-4(6)3-5(2)7;;;;/h3*3H,1-2H3;3*1H2;/q3*-1;;;;+3 |
Clave InChI |
KPAXWRZUVILPFT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.O.O.O.[Tm+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,3R,4R,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-3-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12846834.png)
![[(S)-1-(4-Fluoro-2-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12846845.png)

![(4S)-4-Amino-6-[(3S)-3-Amino-6-Hydroxy-6-Oxohexyl]Disulfanylhexanoic Acid; 2,2,2-Trifluoroacetic Acid](/img/structure/B12846866.png)
![(3R,5S,6R,8S,9S,10S,13R,14S,17R)-6-Ethyl-3-hydroxy-17-((R)-5-hydroxypentan-2-yl)-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-7(2H)-one](/img/structure/B12846873.png)
![(E)-6,6'-Dibromo-1,1'-bis(4-tetradecyloctadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12846874.png)
![6'-(Diethylamino)-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3'-ol](/img/structure/B12846881.png)

